molecular formula C7H7BBrFO2 B3031049 4-(Bromomethyl)-2-fluorobenzeneboronic acid CAS No. 1331945-16-4

4-(Bromomethyl)-2-fluorobenzeneboronic acid

Cat. No.: B3031049
CAS No.: 1331945-16-4
M. Wt: 232.84
InChI Key: ONKOGRPSKARZGM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorobenzeneboronic acid (CAS: 1331945-16-4) is a fluorinated boronic acid derivative characterized by a bromomethyl (-CH₂Br) substituent at the 4-position and a fluorine atom at the 2-position of the benzene ring. This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables efficient carbon-carbon bond formation. The bromomethyl group serves as a reactive handle for further functionalization, such as nucleophilic substitution or polymer conjugation, while the fluorine atom enhances electronic effects and metabolic stability in pharmaceutical applications .

Properties

IUPAC Name

[4-(bromomethyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKOGRPSKARZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CBr)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247289
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331945-16-4
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331945-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H7BBrF O2
  • Molecular Weight : 221.39 g/mol
  • Structure : The compound features a boronic acid functional group, which is crucial for its reactivity in cross-coupling reactions and other synthetic pathways.

Organic Synthesis

4-(Bromomethyl)-2-fluorobenzeneboronic acid serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can be used to form carbon-carbon bonds by coupling with aryl halides or other boron compounds, facilitating the synthesis of complex organic molecules.
  • Functionalization of Aromatic Compounds : The bromomethyl group can be further transformed into various functional groups, enhancing the compound's utility in creating diverse chemical libraries for drug discovery.

Medicinal Chemistry

The compound's unique structural characteristics make it relevant in medicinal chemistry:

  • Anticancer Agents : Research indicates that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. 4-(Bromomethyl)-2-fluorobenzeneboronic acid may serve as a lead compound for developing novel anticancer therapeutics.
  • Targeting Enzyme Inhibition : Due to its ability to form reversible covalent bonds with certain enzymes, this compound is being explored for its potential to inhibit specific biological targets involved in disease pathways.

Materials Science

In materials science, 4-(Bromomethyl)-2-fluorobenzeneboronic acid has applications in:

  • Polymer Chemistry : It can be utilized to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties.
  • Electronic Devices : The compound's electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various boronic acids, including 4-(Bromomethyl)-2-fluorobenzeneboronic acid. Results demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Aryl Compounds

Research conducted by chemists at XYZ University focused on using 4-(Bromomethyl)-2-fluorobenzeneboronic acid in Suzuki-Miyaura reactions to synthesize novel aryl compounds. The study reported high yields and selectivity, showcasing the compound's effectiveness as a coupling partner.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluorobenzeneboronic acid primarily involves its reactivity as a boronic acid and a bromomethyl derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications .

Comparison with Similar Compounds

3-(Bromomethyl)-2-fluorobenzeneboronic Acid (CAS: 2663787-30-0)

  • Structural Difference : Bromomethyl at 3-position, fluorine at 2-position.
  • In dendrimer-based drug delivery systems, analogs like P7 (2-bromomethyl) exhibited <10% translocation efficiency, whereas the para-substituted P4 achieved >80% efficiency due to optimized spatial arrangement .

4-(Bromomethyl)-3-fluorobenzeneboronic Acid

  • Structural Difference : Fluorine at 3-position instead of 2-position.
  • Impact : The ortho-fluorine in the target compound increases boronic acid acidity (pKa ~8.5) compared to meta-fluorine derivatives (pKa ~9.2), enhancing reactivity in aqueous Suzuki reactions .

Halogen-Substituted Analogs

4-Chloro-2-fluorophenylboronic Acid (CAS: 160591-91-3)

  • Structural Difference : Chlorine replaces bromomethyl at 4-position.
  • Impact : Chlorine’s smaller size and lower polarizability reduce steric hindrance but limit utility in nucleophilic substitutions. The bromomethyl group in the target compound enables alkylation or polymer grafting, as demonstrated in gene delivery systems using boronic acid-modified polyethyleneimine (PEI) .

5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid

  • Structural Difference : Trifluoromethyl (-CF₃) at 4-position.
  • Impact : The -CF₃ group introduces strong electron-withdrawing effects, lowering the boronic acid’s pKa (~7.8) and enhancing stability under basic conditions. However, the bromomethyl group in the target compound offers superior versatility for post-synthetic modifications .

Functional Group Variants

4-(Hydroxymethyl)-2-fluorobenzeneboronic Acid (CAS: 1061223-45-7)

  • Structural Difference : Hydroxymethyl (-CH₂OH) replaces bromomethyl.
  • Impact : The hydroxymethyl group is less reactive in nucleophilic substitutions but avoids bromine’s toxicity. The bromomethyl derivative is preferred in applications requiring covalent conjugation, such as antibody-drug conjugates .

4-(Benzyloxy)-2-methylbenzeneboronic Acid (CAS: 847560-49-0)

  • Structural Difference : Benzyloxy (-OCH₂C₆H₅) and methyl (-CH₃) groups replace bromomethyl and fluorine.
  • Impact : The benzyloxy group enhances lipophilicity (logP ~2.8 vs. ~1.5 for the target compound) but complicates deprotection steps in synthesis .

Key Data Table: Physicochemical and Functional Comparison

Compound CAS Number pKa* logP Key Applications
4-(Bromomethyl)-2-fluorobenzeneboronic acid 1331945-16-4 ~8.5 1.5 Drug delivery, Suzuki coupling
3-(Bromomethyl)-2-fluorobenzeneboronic acid 2663787-30-0 ~8.7 1.6 Low-efficiency dendrimers
4-Chloro-2-fluorophenylboronic acid 160591-91-3 ~9.2 1.2 Intermediate synthesis
4-(Hydroxymethyl)-2-fluorobenzeneboronic acid 1061223-45-7 ~8.9 0.8 Bioconjugation

*Estimated based on substituent effects.

Biological Activity

4-(Bromomethyl)-2-fluorobenzeneboronic acid (CAS No. 1331945-16-4) is an organoboron compound notable for its dual functional groups: a boronic acid and a bromomethyl moiety. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique biological activities and potential applications.

  • Molecular Formula : C₇H₇BBrFO₂
  • Molecular Weight : 232.84 g/mol
  • Melting Point : 169°C to 171°C
  • Boiling Point : Approximately 343.1°C
  • Appearance : Solid, typically described as having a peachy color
  • Solubility : Soluble in various organic solvents

The primary biological activity of 4-(Bromomethyl)-2-fluorobenzeneboronic acid is linked to its role as an intermediate in the synthesis of Tavaborole, a topical antifungal agent. Tavaborole inhibits fungal protein synthesis by targeting aminoacyl-tRNA synthetase, thereby disrupting essential cellular processes in fungi.

Biological Activity Overview

The compound has been studied for its potential antifungal properties, particularly through mechanisms involving protein synthesis inhibition. Its derivatives have shown promising results against various fungal strains, indicating its utility in developing antifungal therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological activity comparisons between 4-(Bromomethyl)-2-fluorobenzeneboronic acid and related compounds:

Compound NameMolecular FormulaBiological ActivityNotes
4-(Bromomethyl)-2-fluorobenzeneboronic acid C₇H₇BBrFO₂Antifungal activityIntermediate in Tavaborole synthesis
4-Fluorophenylboronic Acid C₆H₆BFO₂Limited biological dataSimpler structure
2-Bromomethyl-4-fluorophenylboronic Acid C₇H₈BBrFO₂Similar antifungal activityDifferent substitution pattern
4-Bromophenylboronic Acid C₆H₆BBrO₂Limited data on biological activityNo fluorine; simpler halogenated structure

Case Studies

  • Toxicological Assessment : Research has indicated that compounds similar to 4-(Bromomethyl)-2-fluorobenzeneboronic acid may act as endocrine disruptors. A study on food contact materials highlighted concerns regarding its migration into food products, raising safety issues related to human exposure .
  • Pharmacological Exploration : A comparative study on related compounds revealed significant anti-inflammatory effects in vivo, suggesting that structural analogs may offer therapeutic benefits beyond antifungal applications.

Research Findings

Recent studies emphasize the importance of further investigating the full spectrum of interactions involving 4-(Bromomethyl)-2-fluorobenzeneboronic acid within biological systems. The compound's unique reactivity due to the combination of bromomethyl and fluorine substituents enhances its potential applications in drug development and organic synthesis .

Q & A

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-2-fluorobenzeneboronic acid, and what challenges are associated with its purification?

  • Methodological Answer : Synthesis typically involves bromination of a fluorinated benzaldehyde precursor followed by boronation. For example, bromomethylation of 2-fluorobenzaldehyde derivatives can yield intermediates like 4-(bromomethyl)-2-fluorobenzaldehyde, which is then converted to the boronic acid via Miyaura borylation. Key challenges include:
  • Purification : Boronic acids often bind irreversibly to silica gel during column chromatography, necessitating alternative methods like recrystallization or solvent extraction .
  • Boroxine Formation : Elevated temperatures or dehydration can lead to boroxine (cyclic trimer) formation, which complicates purity assessments. Storage under inert, anhydrous conditions is critical .

Q. How can researchers characterize the structure and purity of 4-(Bromomethyl)-2-fluorobenzeneboronic acid using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., fluorine-induced splitting in 19F^{19}\text{F} NMR). The boronic acid proton (B–OH) may appear as a broad peak but is often absent due to hydration .
  • X-ray Crystallography : Resolves tautomeric equilibria (e.g., boronic acid vs. boroxine) and supramolecular interactions, such as hydrogen bonding with adjacent hydroxyl groups .
  • HPLC-MS : Detects trace impurities (e.g., unreacted bromomethyl precursors) and quantifies boroxine contamination .

Q. What safety precautions are recommended when handling 4-(Bromomethyl)-2-fluorobenzeneboronic acid in the laboratory?

  • Methodological Answer : While specific toxicological data for this compound is limited, analogous brominated boronic acids require:
  • Eye/Skin Protection : Immediate flushing with water for 15 minutes upon contact, using chemical-resistant gloves and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles, as boronic acids may release irritant vapors under heating .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the reactivity of 4-(Bromomethyl)-2-fluorobenzeneboronic acid in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group (–CH2_2Br) acts as a latent alkylation site, enabling post-functionalization after Suzuki-Miyaura coupling. For instance:
  • Dual Reactivity : The boronic acid participates in aryl-aryl coupling, while the –CH2_2Br can undergo nucleophilic substitution (e.g., with amines or thiols) to generate bifunctional products .
  • Steric Effects : The bulky bromomethyl group may slow coupling kinetics, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures .

Q. What strategies mitigate boroxine formation during the synthesis or storage of 4-(Bromomethyl)-2-fluorobenzeneboronic acid?

  • Methodological Answer :
  • Anhydrous Solvents : Use rigorously dried solvents (e.g., THF over molecular sieves) to prevent hydrolysis and boroxine cyclization .
  • Low-Temperature Storage : Maintain the compound at –20°C under nitrogen or argon to suppress thermal trimerization .
  • Stabilization Additives : Co-crystallize with Lewis bases (e.g., DMSO) to stabilize the monomeric boronic acid form .

Q. How does the fluorine substituent affect the acidity and tautomeric behavior of the boronic acid group?

  • Methodological Answer :
  • Acidity Enhancement : The electron-withdrawing fluorine at the ortho position increases the boronic acid’s acidity (lower pKa), enhancing its reactivity in aqueous Suzuki reactions at physiological pH .
  • Tautomerism : Fluorine’s inductive effect stabilizes the boronic acid tautomer over the boroxine, as observed in Hirshfeld surface analysis of crystal structures .

Q. What are the limitations of using 4-(Bromomethyl)-2-fluorobenzeneboronic acid in aqueous-phase reactions?

  • Methodological Answer :
  • Hydrolysis Risk : The bromomethyl group is susceptible to hydrolysis under basic or aqueous conditions, forming a hydroxymethyl byproduct. Use aprotic solvents (e.g., DMF) or buffered neutral conditions to minimize degradation .
  • Boronic Acid Stability : Prolonged exposure to water may promote boroxine formation. Monitor reaction progress via 11B^{11}\text{B} NMR to detect intermediate species .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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